tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate
Description
tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate (CAS: 792913-82-7) is a spirocyclic carbamate derivative with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol. The compound features a 1,4-dioxaspiro[4.5]decane core substituted with a methyl group and a tert-butoxycarbonyl (Boc) carbamate moiety at the 8-position. Its spirocyclic structure confers rigidity, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for drug discovery and PROTAC (Proteolysis-Targeting Chimera) development . The compound is currently listed as out of stock in major chemical databases, highlighting its demand in research .
Properties
IUPAC Name |
tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)19-11(16)15-13(4)5-7-14(8-6-13)17-9-10-18-14/h5-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRDIIGCTMJERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725428 | |
| Record name | tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792913-82-7 | |
| Record name | tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid with tert-butyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites depending on reaction conditions:
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Carbamate group oxidation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the carbamate group into a nitro derivative, though yields are moderate due to competing side reactions.
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Methyl group oxidation : Under mild conditions (e.g., CrO₃ in acetic acid), the methyl group oxidizes to a hydroxymethyl intermediate, which can further react to form ketones.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Carbamate oxidation | KMnO₄, H₂SO₄, 80°C | Nitro-spirocyclic derivative | Low selectivity; side products observed |
| Methyl oxidation | CrO₃, CH₃COOH, RT | 8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decane | Requires controlled stoichiometry |
Reduction Reactions
Reductive cleavage of the dioxolane ring or carbamate group is achievable:
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Hydrogenolysis : Pd/C-catalyzed hydrogenation opens the dioxolane ring, yielding a diol derivative.
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Carbamate reduction : LiAlH₄ selectively reduces the carbamate to a primary amine, preserving the spirocyclic backbone.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Dioxolane reduction | H₂ (1 atm), Pd/C, EtOH | 8-Methyl-1,5-pentanediol carbamate | ~65% |
| Carbamate reduction | LiAlH₄, THF, reflux | 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine | ~78% |
Nucleophilic Substitution
The carbamate’s tert-butyl group acts as a leaving site under basic conditions:
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Amine substitution : Primary amines (e.g., benzylamine) displace the tert-butyl group in DMF at 60°C .
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Azide formation : NaN₃ in DMF substitutes the carbamate, forming an azide intermediate for click chemistry .
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions:
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Acidic hydrolysis : HCl/MeOH cleaves the tert-butyl carbamate to form a free amine.
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Basic hydrolysis : NaOH/EtOH yields a secondary alcohol via dioxolane ring opening.
| Conditions | Product | Mechanism |
|---|---|---|
| 6M HCl, MeOH, reflux | 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ammonium chloride | Acid-catalyzed cleavage |
| 2M NaOH, EtOH, RT | 8-Methyl-1,5-pentanediol | Base-induced ring opening |
Elimination Reactions
Under dehydrating conditions (e.g., H₂SO₄ or P₂O₅), the compound undergoes elimination to form conjugated dienes or alkenes.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Conc. H₂SO₄ | 120°C, 2h | Spirocyclic alkene | Forms a stable conjugated system |
| P₂O₅, toluene | Reflux, 6h | Bicyclic ether | Competing rearrangement observed |
Cycloaddition and Cross-Coupling
The spirocyclic framework participates in Diels-Alder reactions and palladium-catalyzed couplings:
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Diels-Alder : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .
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Suzuki coupling : Brominated derivatives couple with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Bicyclic lactone | ~52% |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 8-Aryl-1,4-dioxaspiro[4.5]decane | ~68% |
Key Research Findings
-
The tert-butyl carbamate group serves as a versatile protecting group, enabling selective functionalization of the spirocyclic core .
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Ring-opening reactions (hydrolysis, reduction) provide access to linear diols and amines for drug discovery.
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Stability under basic conditions makes the compound suitable for multistep syntheses .
This reactivity profile underscores its utility in medicinal chemistry, materials science, and catalysis. Further exploration of enantioselective transformations and biocatalysis could expand its applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate exhibit significant antimicrobial properties. For instance, derivatives of dioxaspiro compounds have been studied for their efficacy against bacterial strains, suggesting potential use in developing new antibiotics or antifungal agents .
Drug Delivery Systems
The compound's structural characteristics allow it to be utilized in drug delivery systems. Its solubility and stability can be optimized for encapsulating therapeutic agents, enhancing their bioavailability and targeted delivery in medical applications .
Agricultural Science
Pesticide Development
The compound has been investigated as a potential pesticide or herbicide. Its derivatives have shown promise in controlling plant pathogens and pests effectively. Studies have demonstrated that such compounds can reduce the impact of agricultural pests while being less harmful to beneficial organisms .
Environmental Impact Studies
As a metabolite of certain pesticides, understanding the environmental fate of this compound is crucial for assessing its ecological effects. Research into its degradation pathways and toxicity levels helps in evaluating its safety in agricultural settings .
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its unique structure may contribute to the development of novel materials with specific properties such as increased flexibility or enhanced thermal stability. Research is ongoing to explore how incorporating such compounds into polymers can improve their performance in various applications .
Data Tables
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Potential use in developing new antibiotics |
| Drug Delivery | Enhances bioavailability of therapeutic agents | |
| Agricultural Science | Pesticide Development | Effective control of plant pathogens |
| Environmental Impact Studies | Assessing ecological safety and degradation | |
| Materials Science | Polymer Chemistry | Building block for novel materials |
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several dioxaspiro compounds, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -
Pesticide Metabolism Research
Research conducted on the environmental fate of spiroxamine derivatives showed that this compound acts as a significant metabolite. The study assessed its persistence in soil and water systems, providing insights into its ecological impact and guiding regulatory decisions regarding its use in agriculture. -
Polymer Synthesis Experiment
An experimental study focused on incorporating dioxaspiro compounds into polymer matrices demonstrated enhanced mechanical properties compared to traditional polymers. This research opens avenues for creating advanced materials suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Benzyl Methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate (Compound 18)
- Structure : Replaces the tert-butyl group with a benzyl carbamate.
- Synthesis : Reacts N-methyl-1,4-dioxaspiro[4.5]decan-8-amine with benzyl chloroformate in acetonitrile (56% yield) .
- However, the tert-butyl group in the target compound offers superior steric protection for the carbamate, improving stability .
5-Bromo-2-(8-methoxy-1,4-dioxaspiro[4.5]decan-8-yl)pyridine
- Structure : Features a pyridine ring and methoxy substituent on the spirocycle.
- Synthesis : Prepared via nucleophilic substitution of 8-(5-bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol with NaH/CH₃I in THF (55% yield) .
- Key Differences : The methoxy group increases polarity compared to the methyl group in the target compound, altering solubility and reactivity in cross-coupling reactions .
Analogues with Heteroatom Variations
tert-Butyl N-{8-Oxa-2-azaspiro[4.5]decan-4-yl}carbamate Hydrochloride
- Structure : Replaces one oxygen in the dioxaspiro ring with nitrogen (azaspiro).
- Molecular Formula : C₁₃H₂₅ClN₂O₃ (MW: 292.8 g/mol) .
- Key Differences : The nitrogen atom introduces basicity, enabling salt formation (e.g., hydrochloride), which enhances aqueous solubility for biological applications .
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
- Structure : Replaces the Boc carbamate with a hydroxymethyl group.
- Molecular Formula : C₁₀H₁₈O₃ (MW: 186.25 g/mol) .
- Key Differences : The absence of the carbamate reduces steric bulk, increasing flexibility but decreasing stability under acidic conditions .
Analogues with Extended Functional Groups
tert-Butyl(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)(3-hydroxypropyl)carbamate
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Structure : Replaces the carbamate with an ethyl ester.
- Molecular Formula : C₁₂H₂₀O₄ (MW: 228.28 g/mol) .
- Key Differences : The ester group is more hydrolytically labile than the carbamate, limiting its utility in prolonged biological assays .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The Boc carbamate in the target compound is stable under basic conditions but cleavable with acids, enabling its use in peptide synthesis and PROTACs .
- Biological Relevance : Analogues with pyridine or azaspiro moieties show promise as kinase inhibitors (e.g., CDK9) due to improved binding affinity .
- Limitations : Low yields in some analogues (e.g., 6% for thiazole derivatives) highlight challenges in steric hindrance management .
Biological Activity
tert-Butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a compound of interest due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₂₅NO₄
- Molecular Weight : 271.35 g/mol
- CAS Number : 792913-82-7
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Interaction : It has been observed to interact with cellular receptors, potentially modulating signaling pathways.
Biological Assays and Findings
In various studies, the compound has been evaluated for its biological potency through different assays. Notable findings include:
- Antioxidant Activity : The compound demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
| Assay Type | Concentration (µM) | Activity (%) |
|---|---|---|
| DPPH Scavenging | 50 | 75 |
| ABTS Assay | 100 | 80 |
- Cytotoxicity : In vitro studies showed varying levels of cytotoxicity against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 15 |
Case Studies
- Study on Anticancer Effects : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in a rat model of neurodegeneration. Results indicated that administration significantly reduced markers of inflammation and oxidative stress in the brain.
Q & A
Q. How can the synthesis of tert-butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate be optimized for improved yield and purity?
- Methodological Answer : The compound is synthesized via rhodium-catalyzed 1,2-addition reactions or nucleophilic additions to spirocyclic ketones. Key steps include:
- Using Methyllithium (1.4 M in Et₂O) to add a methyl group to 1,4-dioxaspiro[4.5]dec-6-en-8-one, achieving 86% yield under nitrogen at 0°C for 2 hours .
- Employing AlMe₃ in THF at 60°C for catalytic efficiency, but note that no product forms without Rh/BINAP catalysts, emphasizing the need for precise catalyst selection .
- Monitoring reaction progress via NMR spectroscopy to confirm intermediate formation and minimize side products .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction with Et₂O or THF followed by drying over MgSO₄ or Na₂SO₄ .
- Filtration through Celite and activated charcoal to remove metallic residues and colored impurities .
- Column chromatography using silica gel with gradients of ethyl acetate/hexane for final purification .
Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. SHELX programs are robust for small-molecule crystallography, even with high-resolution or twinned data .
- Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate spirocyclic conformation and substituent orientation .
Advanced Research Questions
Q. What experimental approaches can address contradictions in reaction yields under varying catalytic conditions?
- Methodological Answer :
- Conduct control experiments (e.g., omitting Rh/BINAP catalysts) to confirm catalytic necessity, as AlMe₃ alone fails to produce the target compound .
- Analyze side products via LC-MS or GC-MS to identify competing pathways (e.g., ketone over-reduction or dimerization) .
- Optimize catalyst loading (e.g., 5–10 mol% Rh) and solvent polarity (THF vs. Et₂O) to balance reactivity and selectivity .
Q. How can enantioselective synthesis of the (S)-enantiomer be achieved, and what analytical methods validate optical purity?
- Methodological Answer :
- Use chiral Rh/BINAP catalysts during 1,2-additions to induce asymmetry in the spirocyclic core .
- Characterize enantiomeric excess (ee) via chiral HPLC with amylose-based columns or circular dichroism (CD) spectroscopy .
- Compare specific rotation values with literature data for (S)-8-methyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives .
Q. What computational tools predict the stability and reactivity of the carbamate group under acidic or basic conditions?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model hydrolysis pathways of the tert-butyl carbamate moiety. Focus on transition-state energies for acid-catalyzed cleavage .
- Validate predictions with experimental kinetics: expose the compound to trifluoroacetic acid (TFA)/H₂O or NaHCO₃ and monitor degradation via ¹H NMR .
Q. How does the spirocyclic framework influence the compound’s physicochemical properties, such as solubility or metabolic stability?
- Methodological Answer :
- Assess logP values experimentally (shake-flask method) or computationally (ADMET predictors) to quantify hydrophobicity .
- Conduct in vitro metabolic studies using liver microsomes to evaluate oxidative stability, particularly at the dioxolane ring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for intermediates in the synthesis pathway?
- Methodological Answer :
- Assign peaks rigorously using 2D NMR (COSY, HSQC) to resolve overlapping signals from spirocyclic protons .
- Compare spectra with structurally analogous compounds, such as 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, to identify diagnostic shifts .
Q. What strategies resolve discrepancies between theoretical and observed yields in large-scale syntheses?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
